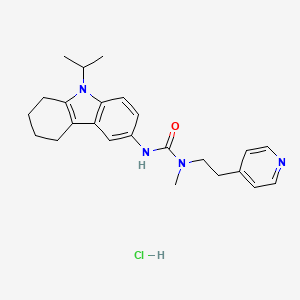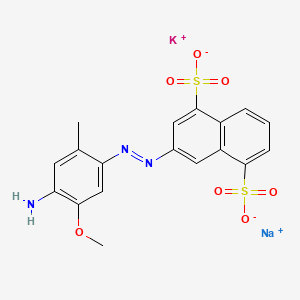
3-Methyl-5-phenyl-pentadienoic acid (2,4-trans)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-phenyl-pentadienoic acid (2,4-trans): is an organic compound with the molecular formula C12H12O2 It is characterized by a conjugated diene system and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenyl-pentadienoic acid (2,4-trans) can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction. This reaction typically involves the condensation of an aldehyde with a compound containing active methylene groups in the presence of a base, such as piperidine . For example, the reaction of 4-phenylbut-3-en-2-one with malonic acid in pyridine yields the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-phenyl-pentadienoic acid (2,4-trans) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the conjugated diene system into saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the diene system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted phenyl or diene derivatives.
Scientific Research Applications
3-Methyl-5-phenyl-pentadienoic acid (2,4-trans) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenyl-pentadienoic acid (2,4-trans) involves its interaction with molecular targets through its conjugated diene system and carboxylic acid group. These functional groups enable the compound to participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution. The molecular pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
2,4-Pentadienoic acid: Similar structure but lacks the methyl and phenyl groups.
3-Methyl-5-phenyl-2-pentenoic acid: Similar but differs in the position of the double bonds.
Uniqueness: 3-Methyl-5-phenyl-pentadienoic acid (2,4-trans) is unique due to its specific arrangement of the methyl and phenyl groups along with the conjugated diene system. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
20430-13-1 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2E,4E)-3-methyl-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C12H12O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)/b8-7+,10-9+ |
InChI Key |
QBUCMPDJJMSFCR-XBLVEGMJSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(=CC(=O)O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


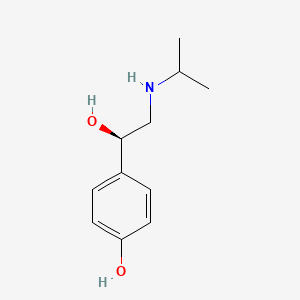

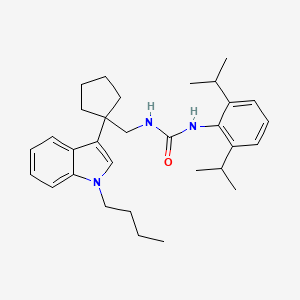
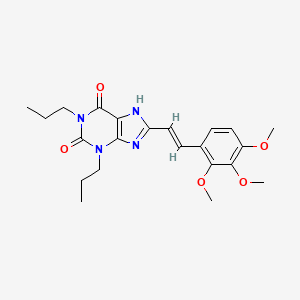
![2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12781591.png)
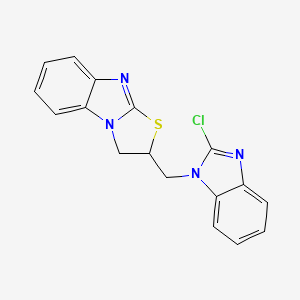
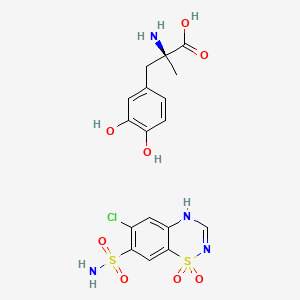
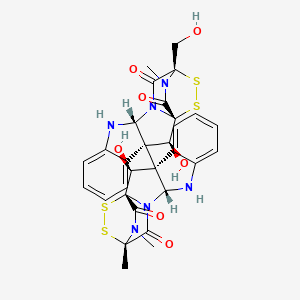
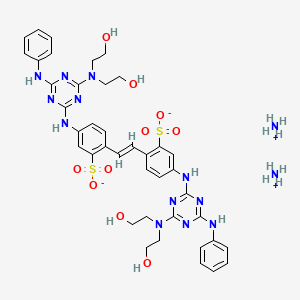
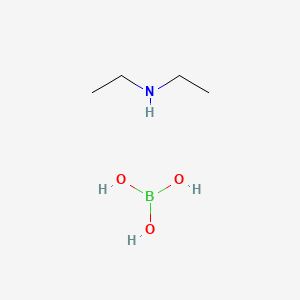

![N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide](/img/structure/B12781628.png)
